3-Aminophenol
Overview
Description
Mechanism of Action
Target of Action
3-Aminophenol, an organic compound with the formula C6H4(NH2)(OH), is an aromatic amine and a phenol . It is primarily metabolized to N-acylphenolamine (AM404), which then acts on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain . Hemoglobin subunit alpha is also identified as a target of this compound .
Mode of Action
The primary mode of action of this compound involves its metabolite AM404. AM404 directly induces analgesia via TRPV1 receptors on terminals of C-fibers in the spinal dorsal horn . This interaction with TRPV1 receptors inhibits excitatory synaptic transmission, leading to the analgesic effect .
Biochemical Pathways
This compound is metabolized to p-aminophenol, which crosses the blood-brain barrier and gets metabolized by fatty acid amide hydrolase to yield N-acylphenolamine (AM404) . The production of the reactive metabolite N-acetyl-p-benzoquinoneimine (NAPQI) that can deplete glutathione, react with cellular macromolecules, and initiate cell death, is a key part of the biochemical pathway .
Pharmacokinetics
It is known that the metabolism of this compound depends on the expression level of liver enzymes . The liver, and to a lesser extent the kidney and intestine, are the major organs implicated in the metabolism of this compound .
Result of Action
The result of this compound’s action is primarily analgesic, due to the inhibition of excitatory synaptic transmission via TRPV1 receptors . This leads to pain relief, making this compound a key intermediate for the preparation of several fluorescent dyes and a component in hair dye colorants .
Action Environment
The action of this compound can be influenced by environmental factors. For example, in a study on the electrochemical performance of flexible solid-state supercapacitors, this compound was incorporated into a system to leverage its redox surface capacitance and improve its electrolyte morphology, thereby increasing the specific capacitance of the device .
Biochemical Analysis
Biochemical Properties
3-Aminophenol plays a role in biochemical reactions, particularly in the synthesis of key intermediates for the preparation of several fluorescent dyes
Molecular Mechanism
It is known that aminophenols can be metabolized in the liver, where a toxic byproduct is produced that can be removed by conjugation with glutathione
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is known that acetaminophen, a derivative of aminophenol, is metabolized in the liver, where a toxic byproduct is produced that can be removed by conjugation with glutathione
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminophenol can be synthesized through several methods:
Caustic Fusion of 3-Aminobenzenesulfonic Acid: This method involves heating 3-aminobenzenesulfonic acid with sodium hydroxide at 245°C for six hours.
Substitution Reaction from Resorcinol: This method involves a substitution reaction with ammonium hydroxide.
Industrial Production Methods
In industrial settings, this compound is often produced through the reduction of nitrophenols or via substitution reactions. Vacuum distillation is a suitable purification method, where the addition of sulfur dioxide during distillation or the collection of the distillate under a layer of an inert liquid of lower density, such as water, helps obtain a colorless product .
Chemical Reactions Analysis
Types of Reactions
3-Aminophenol undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly with electrophiles due to the presence of both amino and hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Electrophiles such as halogens and sulfonyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted phenols.
Scientific Research Applications
3-Aminophenol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, such as rhodamine B.
Biology: It is used in the synthesis of various biological compounds and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including analgesics and antipyretics.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol:
4-Aminophenol:
Uniqueness
3-Aminophenol is unique in its stability compared to its isomers. While 2-aminophenol and 4-aminophenol can easily undergo oxidation, this compound remains relatively stable when exposed to air . This stability makes it particularly useful in applications where oxidative degradation is a concern.
Properties
IUPAC Name |
3-aminophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLKGDAVCFYWJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Record name | M-AMINOPHENOL | |
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Related CAS |
52984-90-4, Array | |
Record name | Poly(m-aminophenol) | |
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Record name | 3-Aminophenol | |
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DSSTOX Substance ID |
DTXSID3024497 | |
Record name | 3-Aminophenol | |
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Molecular Weight |
109.13 g/mol | |
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Physical Description |
M-aminophenol appears as white crystals or off-white flakes. (NTP, 1992), Pellets or Large Crystals; Water or Solvent Wet Solid, White solid; [Hawley] Off-white flakes; [MSDSonline] | |
Record name | M-AMINOPHENOL | |
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Record name | Phenol, 3-amino- | |
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Boiling Point |
327 °F at 11 mmHg (NTP, 1992), 164 °C at 11 mm Hg | |
Record name | M-AMINOPHENOL | |
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Record name | 3-Aminophenol | |
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Solubility |
1 to 10 mg/mL at 75 °F (NTP, 1992), Freely soluble in amyl alcohol and hot water; soluble in 40 parts cold water; very slightly soluble in petroleum ether, Soluble in toluene; very soluble in ethanol, ethyl ether; slightly soluble in benzene, dimethyl sulfoxide, Soluble in alkalies; slightly soluble in ligroin, Slightly soluble in benzene, toluene, chloroform; soluble in cold water; very soluble in acetonitrile, diethyl ether, ethyl acetate, acetone, ethanol, dimethyl sulfoxide, hot water, In water, 26.3 g/L (2.63x10+4 mg/L) at 20 °C | |
Record name | M-AMINOPHENOL | |
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Record name | 3-Aminophenol | |
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Density |
1.195 g/cu cm | |
Record name | 3-Aminophenol | |
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Vapor Pressure |
0.00955 [mmHg] | |
Record name | 3-Aminophenol | |
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Color/Form |
White prisms from toluene or water, White crystals | |
CAS No. |
591-27-5 | |
Record name | M-AMINOPHENOL | |
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Record name | M-AMINOPHENOL | |
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Melting Point |
253 to 259 °F (NTP, 1992), 123 °C | |
Record name | M-AMINOPHENOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Aminophenol?
A1: this compound has the molecular formula C6H7NO and a molecular weight of 109.13 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule [].* Fourier-transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule by analyzing their characteristic vibrational frequencies [, , ].* UV-Vis Spectroscopy: Determines the wavelengths at which the molecule absorbs light, providing insights into its electronic structure and potential applications in materials science [, , ].
Q3: Does this compound exhibit conformational isomerism?
A3: Yes, this compound exists as two stable conformers: cis and trans. These conformers differ in the orientation of the hydroxyl (OH) group relative to the amino (NH2) group on the benzene ring [, , , ].
Q4: How do the dipole moments of the cis and trans conformers of this compound differ?
A4: The cis conformer exhibits a significantly larger dipole moment (μ = 2.3 D) than the trans conformer (μ = 0.7 D) in their ground electronic states []. This difference arises from the relative orientation of the polar OH and NH2 groups.
Q5: Do the dipole moments of this compound conformers change upon electronic excitation?
A5: Yes, both conformers experience a substantial change in their dipole moment upon excitation to the S1 electronic state. The cis conformer's dipole moment increases to 3.3 D, while the trans conformer's increases to 1.7 D []. This change is attributed to electronic charge redistribution within the molecule upon excitation.
Q6: How does the reactivity of the cis and trans conformers of this compound differ?
A6: Experiments reacting this compound conformers with trapped Ca+ ions revealed that the cis conformer reacts twice as fast as the trans conformer [, ]. This difference is attributed to the distinct long-range ion-molecule interaction potentials arising from their different dipole moments and spatial orientations.
Q7: Can this compound be used to synthesize polymeric materials?
A7: Yes, this compound serves as a versatile monomer for synthesizing various polymeric materials:* Phenolic Resins: this compound reacts with formaldehyde to produce phenolic resins, which find applications in adhesives, coatings, and molding compounds [, , , , , , ].* Polyimines: Oxidative polycondensation of this compound with aldehydes yields polyimines, a class of polymers with potential applications in optoelectronics and sensors [].* Carbon Materials: this compound-derived resins can be carbonized to produce carbon materials such as nanospheres and nanotubes. These materials exhibit potential in catalysis and energy storage applications [, , , , , ].
Q8: What makes this compound suitable for synthesizing core-shell nanoparticles?
A8: The presence of both amine and hydroxyl groups in this compound facilitates its use in synthesizing core-shell nanoparticles. These groups can participate in distinct reactions, allowing for the controlled coating of various core materials:* Silica Coating: this compound can simultaneously polymerize with formaldehyde and facilitate the hydrolysis and condensation of silica precursors like tetraethyl orthosilicate (TEOS), leading to the formation of SiOx@C core-shell particles with controlled carbon shell thickness [, ].* Magnetic Nanoparticle Coating: Similar reactions enable the coating of magnetic nanoparticles like Fe3O4 with this compound-formaldehyde resin, yielding magnetic nanocomposites with potential applications in catalysis [, ].
Q9: How can this compound be detected and quantified?
A9: Several analytical techniques are used for this compound detection and quantification:* High-Performance Liquid Chromatography (HPLC): This method separates and quantifies different components in a mixture, allowing for accurate determination of this compound levels in various samples.* Capillary Electrophoresis: Provides high-resolution separation of charged analytes and has been successfully applied to determine trace amounts of this compound in complex matrices like hair dyes [].* Electrochemical Methods: this compound exhibits electroactivity, enabling its detection and quantification using techniques like cyclic voltammetry and electrochemical impedance spectroscopy. These methods are particularly useful for developing sensors and biosensors [, , , ].* Fluorometric Methods: this compound can participate in reactions that generate fluorescent products, allowing for its sensitive and selective detection using fluorometric techniques [].
Q10: What are the environmental concerns associated with this compound?
A10: As a common industrial chemical, this compound can be released into the environment, primarily through wastewater from manufacturing processes. Although considered less toxic than some other aromatic amines, this compound can negatively impact aquatic organisms. Therefore, research focuses on:* Wastewater Treatment: Developing efficient methods for removing this compound from industrial wastewater, such as advanced oxidation processes using catalysts and oxidants like H2O2 and Fe2+ [, ].* Biodegradation: Investigating the biodegradability of this compound and exploring potential microbial communities capable of degrading it into less harmful substances.
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